N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a methylquinolinyl group attached to the oxalamide core
Mechanism of Action
Target of action
The compound “N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . .
Mode of action
The mode of action of quinoline derivatives can vary widely depending on their structure and the specific disease they are used to treat. For example, some quinoline derivatives inhibit the growth of parasites, while others might act on specific enzymes or receptors in the body
Biochemical pathways
Quinoline derivatives can affect various biochemical pathways. For instance, some quinoline derivatives used in the treatment of malaria interfere with the parasite’s ability to break down and digest hemoglobin
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. For quinoline derivatives, these properties can vary widely depending on the specific compound
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For quinoline derivatives, these effects can include the inhibition of parasite growth or the modulation of enzyme activity
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: The starting material, 3-methoxybenzylamine, is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalamide intermediate.
Quinoline Derivative Preparation: Separately, 2-methylquinoline is synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Coupling Reaction: The methoxybenzyl oxalamide intermediate is then coupled with the 2-methylquinoline derivative under mild conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its mechanism of action and interaction with cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can be compared with other similar compounds such as:
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)urea: Similar structure but with a urea core instead of oxalamide.
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)carbamate: Contains a carbamate group instead of oxalamide.
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)thiourea: Similar structure with a thiourea core.
The uniqueness of this compound lies in its oxalamide core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-18(16-8-3-4-9-17(16)22-13)23-20(25)19(24)21-12-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJDCPESZBXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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